![molecular formula C27H25NO B1612325 [1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)- CAS No. 129119-41-1](/img/structure/B1612325.png)

[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-

Descripción general

Descripción

“[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is a type of tetra-aryl biphenyl diamine hole transport material . It has been used in the fabrication of perovskite cells .

Synthesis Analysis

A mixture of P-MOTPA and N, N ′-diphenyl- N, N ′-bis (4-methylphenyl)-1,4-phenylenediamine can be condensed with paraldehyde to synthesize arylamine polymers .

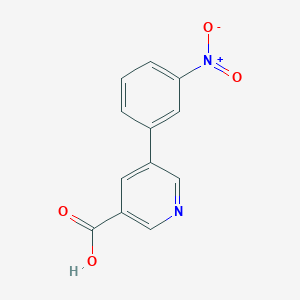

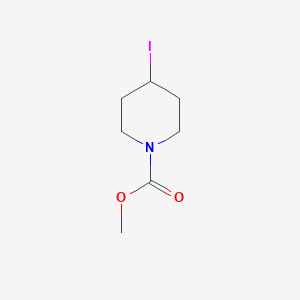

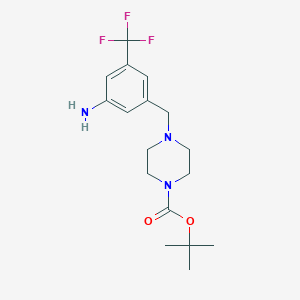

Molecular Structure Analysis

The molecular formula of “[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is C21H21N . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

“[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” can be used in the fabrication of perovskite cells . It is also involved in the synthesis of arylamine polymers .

Physical And Chemical Properties Analysis

The molecular weight of “[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is 287.3981 . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

1. Lasing Applications

- Application Summary : This compound is used in the synthesis of thiophene/phenylene co-oligomers (TPCO) species for lasing applications .

- Methods and Procedures : The compound is synthesized and used to create new TPCO species. These species are then used in the creation of single crystals, which show unique and superior lasing performance .

- Results and Outcomes : Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement .

2. Optoelectronic Properties

- Application Summary : This compound is used in the preparation of organic–inorganic nanostructured hybrids based on N,N′-diphenyl-N,N′-bis (3-methylphenyl)- (1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO2 .

- Methods and Procedures : The compound is prepared via a layer-by-layer deposition method. The hybrids are then characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra (SPS) .

- Results and Outcomes : The photosensitivity of MTPD/TiO2 nanostructured hybrids was increased by two times when compared with that of its single component .

3. Synthesis of Nitrilotris

- Application Summary : This compound is used in the synthesis of 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde) .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .

- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .

4. Synthesis of Multipodal Salicylaldehydes

- Application Summary : This compound is used in the synthesis of 4′,4′′′,4′′′′′-nitrilotris (4-methoxy- [1,1′-biphenyl]-3-carbaldehyde), a direct precursor for the tripodal salicylaldehyde with triphenylamine core .

- Methods and Procedures : The product was obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5- (pinacolboronato)benzaldehyde .

- Results and Outcomes : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .

5. Lasing Applications

- Application Summary : This compound is used in the synthesis of thiophene/phenylene co-oligomers (TPCO) species for lasing applications .

- Methods and Procedures : The compound is synthesized and used to create new TPCO species. These species are then used in the creation of single crystals, which show unique and superior lasing performance .

- Results and Outcomes : Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement .

6. Enabling Greener Alternatives

- Application Summary : This compound belongs to the Enabling category of greener alternatives and aligns with "Design for energy efficiency" .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .

- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .

4. Synthesis of Multipodal Salicylaldehydes

- Application Summary : This compound is used in the synthesis of 4′,4′′′,4′′′′′-nitrilotris (4-methoxy- [1,1′-biphenyl]-3-carbaldehyde), a direct precursor for the tripodal salicylaldehyde with triphenylamine core .

- Methods and Procedures : The product was obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5- (pinacolboronato)benzaldehyde .

- Results and Outcomes : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .

5. Lasing Applications

- Application Summary : This compound is used in the synthesis of thiophene/phenylene co-oligomers (TPCO) species for lasing applications .

- Methods and Procedures : The compound is synthesized and used to create new TPCO species. These species are then used in the creation of single crystals, which show unique and superior lasing performance .

- Results and Outcomes : Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement .

6. Enabling Greener Alternatives

- Application Summary : This compound belongs to the Enabling category of greener alternatives and aligns with "Design for energy efficiency" .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .

- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .

Propiedades

IUPAC Name |

N-[4-(4-methoxyphenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO/c1-20-4-12-24(13-5-20)28(25-14-6-21(2)7-15-25)26-16-8-22(9-17-26)23-10-18-27(29-3)19-11-23/h4-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZMLPQAHGJJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620455 | |

| Record name | 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)- | |

CAS RN |

129119-41-1 | |

| Record name | 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)